(1S)-(-)-trans-Pinane

Description

BenchChem offers high-quality (1S)-(-)-trans-Pinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-(-)-trans-Pinane including the price, delivery time, and more detailed information at info@benchchem.com.

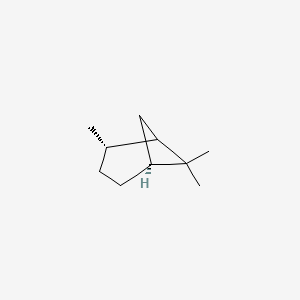

Structure

3D Structure

Properties

Molecular Formula |

C10H18 |

|---|---|

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1 |

InChI Key |

XOKSLPVRUOBDEW-JVIMKECRSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2CC1C2(C)C |

Canonical SMILES |

CC1CCC2CC1C2(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(1S)-(-)-trans-Pinane chemical and physical properties

Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of (1S)-(-)-trans-Pinane

Executive Summary

(1S)-(-)-trans-Pinane is a highly valuable bicyclic monoterpene utilized extensively as a chiral building block in asymmetric synthesis, flavor and fragrance manufacturing, and pharmaceutical development. As a saturated derivative of α-pinene, it offers unique stereochemical stability and acts as a critical precursor to pinane hydroperoxide—an industrial radical initiator. Designed for researchers and drug development professionals, this whitepaper provides an authoritative, in-depth analysis of its physical properties, synthetic utility, and standardized laboratory protocols.

Molecular Architecture & Stereochemistry

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) possesses a rigid bicyclo[3.1.1]heptane framework substituted by methyl groups at the 2, 6, and 6 positions[1]. The trans-configuration refers to the relative stereochemistry between the methyl group at C2 and the gem-dimethyl bridge, which dictates its steric bulk and unique reactivity profile.

Existing as a clear, colorless liquid at standard temperature and pressure, the compound's high hydrophobicity (estimated log Kow ≈ 4.35) and structural rigidity make it an excellent non-polar chiral solvent or auxiliary in stereoselective transformations[2].

Physical and Chemical Properties

Accurate physical data is paramount for process chemistry, distillation scaling, and analytical method development. The following table consolidates the verified physical and chemical properties of (1S)-(-)-trans-Pinane.

| Property | Value | Reference |

| CAS Number | 10281-53-5 | [3],[4] |

| Molecular Weight | 138.25 g/mol | [3],[1] |

| Boiling Point | 164 °C - 167.2 °C | [3],[1] |

| Density (at 20 °C) | 0.854 g/mL | [3],[4] |

| Refractive Index ( | 1.461 | [4],[1] |

| Specific Optical Rotation ( | 17±1° (neat)* | [3],[4] |

| Vapor Pressure | ~2.2 mm Hg (estimated) | [2] |

| Water Solubility | Insoluble (~3.3E-3 g/L at 25 °C) | [2],[1] |

*Note: The (-) designation indicates levorotatory behavior, though catalog magnitudes are often listed as absolute values (17±1°). Optical rotation is highly sensitive to enantiomeric purity and must be measured neat at 20 °C[4].

Synthetic Pathways and Biotransformation

(1S)-(-)-trans-Pinane is typically synthesized via the catalytic hydrogenation of (-)-α-pinene or (-)-β-pinene. The stereoselectivity of this reduction is highly dependent on the catalyst (e.g., Pd/C or PtO2) and the reaction conditions, which dictate the cis/trans isomer ratio[5].

Once synthesized, (1S)-(-)-trans-Pinane is industrially valuable for its autoxidation to pinane hydroperoxide. This hydroperoxide is a robust radical initiator used in polymer chemistry (such as styrene-butadiene rubber production)[2]. Partial reduction of the hydroperoxide yields 2-pinanol, a precursor to various high-value fragrance compounds[5].

Caption: Synthetic and biotransformation pathway of (1S)-(-)-trans-Pinane.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducibility in terpene chemistry requires stringent environmental controls. Below are self-validating protocols for the analytical profiling of (1S)-(-)-trans-Pinane.

Protocol 1: High-Resolution GC-MS for Isomeric Purity Determination

Because pinane exists as a mixture of cis and trans isomers post-hydrogenation[5], determining the exact isomeric ratio is critical before utilizing it in asymmetric synthesis.

-

Step 1: Sample Preparation. Dilute 10 µL of the neat (1S)-(-)-trans-Pinane sample in 1.0 mL of LC-MS grade hexane[6].

-

Causality: Hexane ensures complete solvation without introducing polar artifacts that could degrade the chiral stationary phase or alter the partitioning coefficient.

-

-

Step 2: Column Selection. Utilize a cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or equivalent)[7].

-

Causality: The chiral cavities of cyclodextrin interact differentially with the cis and trans stereocenters, enabling baseline resolution of the diastereomers.

-

-

Step 3: Injection Parameters. Set the inlet temperature to 250 °C with a split ratio of 1:50. Inject 1 µL of the prepared sample.

-

Step 4: Oven Temperature Program. Isothermal hold at 60 °C for 5 minutes, followed by a ramp of 2 °C/min to 120 °C.

-

Causality: A slow ramp rate is essential for resolving closely eluting monoterpene isomers, preventing peak co-elution.

-

-

Step 5: MS Detection. Operate in Electron Impact (EI) mode at 70 eV. Monitor the characteristic fragmentation pattern (m/z 138 for the molecular ion, with major fragments typically at m/z 123, 95, and 81).

Caption: Step-by-step GC-MS analytical workflow for (1S)-(-)-trans-Pinane.

Protocol 2: Polarimetry for Optical Purity Verification

The optical activity of (1S)-(-)-trans-Pinane is a direct indicator of its enantiomeric excess (ee).

-

Step 1: Instrument Calibration. Calibrate the polarimeter using a verified quartz control plate at 20 °C.

-

Step 2: Sample Loading. Fill a 100 mm (1 dm) polarimeter cell with neat (undiluted) (1S)-(-)-trans-Pinane[3]. Ensure no air bubbles are trapped in the light path.

-

Causality: Using a neat sample maximizes the observed rotation angle, significantly reducing the relative error of the measurement compared to dilute solutions.

-

-

Step 3: Temperature Equilibration. Allow the cell to equilibrate in the polarimeter chamber at exactly 20.0 ± 0.1 °C for 10 minutes.

-

Causality: Specific rotation is highly temperature-dependent due to thermal expansion (density changes) and subtle conformational dynamics of the bicyclic ring.

-

-

Step 4: Measurement. Measure the optical rotation using the Sodium D-line (589 nm). The expected magnitude for the pure (1S)-(-)-trans isomer is 17±1°[4].

Safety, Handling, and Environmental Fate

(1S)-(-)-trans-Pinane is classified under GHS as a flammable liquid and vapor (H226)[5]. It poses a severe aspiration hazard (H304) and is toxic to aquatic life with long-lasting effects (H411)[5].

-

Handling: Must be handled in a spark-free, well-ventilated fume hood.

-

Environmental Fate: With an estimated Koc of 1,200, it demonstrates low mobility in soil[2]. Its estimated bioconcentration factor (BCF) of 450 suggests a high potential for bioaccumulation in aquatic organisms if released into waste streams without proper metabolic breakdown[2].

References

-

(1S)-(−)-trans-Pinane Manufacturer - NAC Chemical[Link]

-

Pinane | C10H18 | CID 10129 - PubChem - NIH[Link]

-

Bicyclo[3.1.1]heptanes,2,6,6-trimethyl - NMPPDB[Link]

-

Chiron Biomarker Catalogue - Scribd[Link]

-

資源物理化学 (Resource Physical Chemistry) - Chiba University [Link]

Sources

- 1. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (1S)-(-)-TRANS-PINANE CAS#: 10281-53-5 [m.chemicalbook.com]

- 4. (1S)-(â) -trans-Pinane Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. scribd.com [scribd.com]

- 7. pulsar.tc.chiba-u.jp [pulsar.tc.chiba-u.jp]

Stereoselective Synthesis of (1S)-(-)-trans-Pinane from α-Pinene: A Technical Whitepaper

Executive Summary

The bicyclic monoterpene α-pinene is a highly versatile chiral pool starting material used extensively in the synthesis of fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). While the catalytic hydrogenation of α-pinene to cis-pinane is a well-established industrial process, the selective synthesis of its diastereomer, (1S)-(-)-trans-pinane , presents a significant stereochemical challenge. This whitepaper details the mechanistic causality, thermodynamic principles, and validated experimental protocols required to synthesize trans-pinane from α-pinene, contrasting direct modified hydrogenation with the highly stereoselective hydroboration-isomerization-protonolysis pathway.

The Stereochemical Challenge: Kinetic vs. Thermodynamic Control

The core difficulty in synthesizing trans-pinane directly from α-pinene lies in the rigid bicyclo[3.1.1]heptane framework. The bulky gem-dimethyl group at the C6 position severely hinders the exo (top) face of the molecule.

When α-pinene undergoes standard catalytic hydrogenation (e.g., using Pd/C, PtO2, or Ni catalysts), the metal surface must coordinate to the less sterically hindered endo (bottom) face[1]. The subsequent syn-addition of hydrogen from the endo face pushes the C2 methyl group into the exo position—which is cis to the gem-dimethyl bridge. Consequently, standard hydrogenation is under strict kinetic control, yielding >95% cis-pinane and negligible amounts of the trans isomer[1],[2].

To access (1S)-(-)-trans-pinane, chemists must bypass this kinetic preference either by forcing thermodynamic equilibration during hydrogenation or by employing an indirect stereocontrolled functionalization route.

Fig 1. Divergent synthetic pathways for (1S)-(-)-trans-Pinane from α-pinene.

Pathway 1: Modified Catalytic Hydrogenation

While standard hydrogenation fails to produce trans-pinane, modified conditions utilizing ultrasonic activation and continuous heating can alter the reaction dynamics.

Mechanistic Rationale

By applying ultrasound and elevated temperatures (80–100 °C) over a Pd/C catalyst, the reaction is pushed beyond simple kinetic hydrogen addition. The thermal energy promotes reversible β-hydride elimination on the palladium surface. This reversibility allows the initially formed cis-pinane surface species to epimerize at the C2 position, gradually enriching the mixture with the thermodynamically more stable trans-pinane isomer up to approximately 32%[2].

Experimental Protocol: Ultrasound-Assisted Hydrogenation

Self-Validating Note: This protocol relies on GC-MS monitoring to confirm the plateau of the cis/trans equilibration before workup.

-

Preparation: Charge a high-pressure autoclave with 10.0 g of α-pinene and 0.5 g of 5 wt% Pd/C catalyst[2].

-

Purging: Purge the reactor with hydrogen gas five times to remove atmospheric oxygen, ensuring a safe and reactive environment[3].

-

Reaction: Pressurize the reactor to 400 psi with H₂. Apply ultrasonic activation (e.g., 20 kHz) and heat the mixture to 80 °C.

-

Monitoring: Sample the reaction every 2 hours via GC-MS. The isomerization typically plateaus after 4–6 hours, yielding a ~68:32 ratio of cis:trans pinane[2].

-

Workup & Purification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

-

Separation Challenge: Because cis-pinane (bp 162 °C) and trans-pinane (bp 164 °C) have nearly identical boiling points, isolate the trans-isomer using high-efficiency fractional distillation (spinning band column)[3].

Pathway 2: Hydroboration-Isomerization-Protonolysis (The Brown Route)

For drug development applications requiring high diastereomeric purity (>95%), the direct hydrogenation route is insufficient. The definitive method for synthesizing (1S)-(-)-trans-pinane relies on the hydroboration of β-pinene (derived from α-pinene) followed by thermal epimerization and protonolysis.

Mechanistic Rationale

α-pinene is first isomerized to β-pinene (e.g., via Schlosser metalation or catalytic isomerization). Hydroboration of β-pinene with BH₃·THF occurs from the less hindered endo face. The boron atom adds to the terminal C10 carbon, and the hydrogen adds to C2 trans to the gem-dimethyl bridge. This yields the kinetic product, cis-myrtanylborane, where the bulky C10-boron moiety is forced into a sterically congested endo position[4].

When this organoborane is heated to 150 °C, it undergoes thermal epimerization. The boron group migrates to the less hindered exo (equatorial-like) position, forming the thermodynamic sink: trans-myrtanylborane[4]. Finally, protonolysis with propionic acid replaces the boron atom with a proton. Because protonolysis of trialkylboranes proceeds with strict retention of configuration , the resulting hydrocarbon is pure trans-pinane[5].

Fig 2. Stereochemical evolution during the hydroboration-protonolysis sequence.

Experimental Protocol: Stereoselective Synthesis

Self-Validating Note: The retention of configuration during protonolysis ensures that the optical purity of the starting terpene is conserved. Specific rotation measurements serve as the primary QA checkpoint.

-

Hydroboration: To a stirred solution of (1S)-(-)-β-pinene (13.6 g, 0.1 mol) in 25 mL of dry diglyme at 0 °C under an inert argon atmosphere, slowly add 1 M BH₃·THF (35 mL). Stir for 1 hour at room temperature to ensure complete conversion to cis-myrtanylborane[5].

-

Thermal Isomerization: Equip the flask with a reflux condenser and heat the mixture to 150 °C for 3 hours. This step quantitatively epimerizes the kinetic borane to the thermodynamic trans-myrtanylborane[4].

-

Protonolysis: Cool the reaction mixture to 100 °C. Cautiously add an excess of anhydrous propionic acid (11 mL, 50% excess)[5]. Reflux the mixture at 100–120 °C for 2 hours to drive the protonolysis to completion.

-

Workup: Cool the mixture to room temperature. Neutralize carefully with 3M NaOH until the aqueous layer is basic. Extract the aqueous phase with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product via simple vacuum distillation. Validate the (1S)-(-)-trans-pinane product via GC-MS (single peak) and polarimetry (Specific optical rotation: -27.4° at 25 °C, undiluted).

Quantitative Data & Pathway Comparison

The selection of the synthetic pathway depends heavily on the required purity and scale of the target application. The table below summarizes the critical metrics for both approaches.

| Parameter | Pathway 1: Modified Catalytic Hydrogenation | Pathway 2: Hydroboration-Protonolysis |

| Primary Mechanism | Kinetic control with forced β-hydride elimination | Kinetic addition followed by thermodynamic epimerization |

| Maximum trans Yield | ~32% (in mixture) | >90% (isolated) |

| Stereoselectivity | Poor (Favors cis isomer) | Excellent (Strict retention of configuration) |

| Scalability | High (Utilizes standard industrial autoclaves) | Moderate (Requires specialized handling of organoboranes) |

| Purification Complexity | Extremely High (Requires high-efficiency fractional distillation) | Low (Standard aqueous workup and simple distillation) |

References

- Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst. BioResources (NCSU).

- Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Académie des sciences.

- An In-depth Technical Guide to the Industrial Production of (1R)-(+)-cis-Pinane from α-Pinene. BenchChem.

- Optical rotation calculations on large molecules using the approximate coupled cluster model CC2. ResearchGate.

- The synthesis and chemistry of trialkylboranes. Thieme-Connect.

Sources

- 1. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Elucidation of (1S)-(-)-trans-Pinane: A Comprehensive Guide to NMR, IR, and MS Data

Executive Summary

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a bicyclic monoterpene critical to stereoselective synthesis, fragrance chemistry, and structure-activity relationship (SAR) studies (1)[1]. As a Senior Application Scientist, I approach the characterization of such diastereomers not merely as a data collection exercise, but as a self-validating analytical system. The fundamental challenge in pinane characterization lies in distinguishing the trans-isomer from its cis-counterpart. Because they share the same molecular framework (C₁₀H₁₈, MW: 138.25), their differentiation relies entirely on the spatial orientation of the C10 methyl group relative to the dimethylmethane bridge[1]. This whitepaper establishes a rigorous, causality-driven framework for the spectroscopic validation of (1S)-(-)-trans-Pinane using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Dynamics

Causality & Insight: Gas Chromatography-Mass Spectrometry (GC-MS) is the first line of defense for assessing sample purity and confirming the molecular weight. However, as diastereomers, cis- and trans-pinane exhibit nearly identical electron ionization (EI) fragmentation patterns[1]. The initial 70 eV high-energy ionization induces ring-opening and the rapid loss of stereochemical information prior to fragmentation[1]. Therefore, while MS confirms the identity of the pinane skeleton, it is insufficient for stereochemical assignment.

Table 1: Standard EI-MS Fragmentation Profile for (1S)-(-)-trans-Pinane

| m/z Value | Relative Abundance | Structural Assignment / Loss |

| 138 | Low | Molecular Ion [M]⁺ (C₁₀H₁₈) |

| 123 | Moderate | [M - CH₃]⁺ (Loss of methyl group) |

| 109 | Moderate | [M - C₂H₅]⁺ |

| 95 | High | Cycloalkenyl cation fragment |

| 83 | Base Peak (100%) | Characteristic bicyclic cleavage |

| 55 | Moderate | C₄H₇⁺ fragment |

Data supported by the (2)[2] and (3)[3].

Infrared (IR) Spectroscopy: Symmetry and Fingerprinting

Causality & Insight: IR spectroscopy serves as a rapid, supportive technique. The fundamental causality here is molecular symmetry. The trans-isomer possesses a different steric strain profile and overall symmetry compared to the cis-isomer, which directly influences its vibrational modes[1]. While the C-H stretching regions remain virtually identical, the fingerprint region (1500-600 cm⁻¹) reveals characteristic differences. The higher symmetry/lower steric crowding of the trans-isomer generally yields a less complex fingerprint spectrum[1].

Table 2: Key IR Vibrational Modes for Pinane Isomers

| Vibrational Mode | Region (cm⁻¹) | trans-Pinane Characteristic | cis-Pinane Characteristic |

| C-H Stretching | 2950 - 2850 | Strong, overlapping | Strong, overlapping |

| C-H Bending | 1470 - 1350 | Distinct, simpler pattern | Complex multiplet pattern |

| Fingerprint | 1200 - 800 | Simpler spectrum due to symmetry | Highly complex, active modes |

Nuclear Magnetic Resonance (NMR): The Gold Standard

Causality & Insight: NMR spectroscopy is the definitive, self-validating tool for stereochemical elucidation[1]. The logic is rooted in magnetic anisotropy and steric compression:

-

¹³C NMR (The γ-Gauche Effect): In cis-pinane, the C10 methyl group is sterically compressed against the dimethylmethane bridge, causing a shielding effect (upfield shift). In trans-pinane, this steric hindrance is relieved because the C10 methyl is on the opposite face, resulting in a distinct downfield shift for C10 (4)[1][4].

-

2D NOESY (Spatial Proximity): The Nuclear Overhauser Effect (NOE) measures through-space dipole-dipole coupling (effective < 5 Å). This is the ultimate binary test. In cis-pinane, the C10 protons and C8/C9 protons are on the same face, yielding a strong NOE cross-peak. In trans-pinane, they are separated by the cyclobutane ring, making the NOE cross-peak physically impossible[1].

Table 3: Key NMR Chemical Shift Distinctions

| Nucleus | Assignment | trans-Pinane Shift | cis-Pinane Shift | Mechanistic Causality |

| ¹H | C10-H₃ | Upfield | Downfield | Relief of steric crowding in trans-isomer. |

| ¹³C | C10 | Downfield | Upfield | Absence of γ-gauche compression in trans. |

| NOESY | C10-H₃ ↔ C8/9-H₃ | Absent | Present | > 5 Å distance in trans-isomer prevents NOE. |

Analytical Workflow Visualization

Analytical workflow for the spectroscopic validation of trans-Pinane.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to when analyzing pinane isomers.

Protocol A: High-Resolution GC-MS Profiling

-

Sample Preparation: Dilute 1 mg of (1S)-(-)-trans-Pinane in 1 mL of analytical-grade n-hexane.

-

Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m × 0.25 mm × 0.25 µm) to ensure optimal separation from any cis-pinane impurities (5)[5].

-

Injection: Inject 1 µL in split mode (1:50 ratio) with the injector port set to 250 °C.

-

Oven Programming: Hold at 40 °C for 2 mins, ramp at 5 °C/min to 150 °C, then 20 °C/min to 250 °C. trans-Pinane typically elutes slightly earlier than cis-pinane due to its lower steric hindrance[1].

-

MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40-200.

-

Validation Check: Confirm the presence of the m/z 138 molecular ion and the characteristic m/z 83 base peak[3].

Protocol B: 2D NOESY NMR Acquisition (The Gold Standard)

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe[1].

-

1D Baselines: Acquire standard ¹H (16 scans, 30° pulse) and ¹³C proton-decoupled spectra (1024 scans) to establish chemical shift baselines.

-

NOESY Parameters:

-

Set the mixing time (τm) to 300-500 ms (optimized for small molecules to allow NOE buildup while minimizing spin diffusion).

-

Acquire with a minimum of 256 t₁ increments and 16-32 scans per increment for adequate signal-to-noise.

-

-

Data Processing & Validation: Apply a sine-bell squared window function in both dimensions. Evaluate the cross-peak region between δ 0.8 - 1.2 ppm. The absolute absence of a cross-peak between the C10 methyl protons and the C8/C9 methyl protons validates the trans-configuration[1].

Conclusion

The structural validation of (1S)-(-)-trans-Pinane requires a multi-modal spectroscopic approach. While GC-MS provides essential molecular weight and purity data, and IR offers rapid symmetry-based fingerprinting, 2D NOESY NMR remains the uncompromising gold standard. By understanding the causality behind steric compression and spatial dipole interactions, researchers can establish a self-validating analytical loop that ensures absolute stereochemical integrity in drug development and synthetic applications.

References

-

STUDY ON THE PYROLYSIS BEHAVIOR OF SOME MONOTERPENES AND MONOTERPENOIDS Source: DB-Thueringen URL:[Link]

-

(-)-trans-Pinane - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane to a Mixture of Diastereoisomeric Pinanols Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Carbon-13 Nuclear Magnetic Resonance Spectra of Pinane Monoterpenoids Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (-)-trans-Pinane [webbook.nist.gov]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Carbon-13 nuclear magnetic resonance spectra of pinane monoterpenoids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry and Nomenclature of (1S)-(-)-trans-Pinane

Introduction: The Significance of the Pinane Scaffold in Modern Chemistry

The pinane scaffold, a bicyclo[3.1.1]heptane system, is a privileged structural motif in natural products and a cornerstone in synthetic organic chemistry.[1][2][3] Derived from pinenes, which are abundant in nature, particularly in the essential oils of coniferous trees, this rigid, chiral framework serves as an invaluable building block for the synthesis of complex molecules.[1][3][4] Its stereochemical intricacies play a pivotal role in determining the biological activity of its derivatives, making a thorough understanding of its nomenclature and three-dimensional structure paramount for researchers in drug discovery and development.[5][6] This guide provides a detailed exploration of a specific stereoisomer, (1S)-(-)-trans-Pinane, offering insights into its structural elucidation, synthesis, and applications as a chiral auxiliary and synthetic precursor.

Deconstructing the Nomenclature: A Stereochemical Deep Dive

The systematic name (1S)-(-)-trans-Pinane encapsulates the precise three-dimensional arrangement of this molecule. A methodical breakdown of each component of the name reveals its complete stereochemical identity.

The Core Structure: Pinane

Pinane refers to the saturated bicyclo[3.1.1]heptane skeleton, which is substituted with three methyl groups at positions 2 and 6,6.[2] The bicyclic nature of this structure imparts significant conformational rigidity, a feature often exploited in asymmetric synthesis.

Visualizing the Pinane Scaffold

Caption: Numbering of the bicyclo[3.1.1]heptane core of pinane.

Relative Stereochemistry: trans

In the context of pinane isomers, the terms cis and trans describe the relative orientation of the C2 methyl group (C10) and the gem-dimethyl bridge (C8 and C9). In trans-Pinane , the C10 methyl group and the gem-dimethyl bridge are on opposite faces of the bicyclic system.[5] This arrangement is less sterically hindered compared to the cis isomer, where these groups are on the same face.[5]

Optical Activity: The (-) Designator

The negative sign, (-), indicates that this enantiomer is levorotatory , meaning it rotates the plane of polarized light to the left (counter-clockwise).[7] It is crucial to understand that this is an experimentally determined physical property and does not have a direct, predictable relationship with the absolute configuration (R/S) of the stereocenters.[8][9]

Absolute Configuration: The (1S) Assignment via Cahn-Ingold-Prelog Rules

The (1S) designation defines the absolute configuration at the C1 stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.[10][11][12] The assignment for this bicyclic system requires a careful, step-by-step analysis:

Step-by-Step CIP Priority Assignment at C1 of (1S)-(-)-trans-Pinane

-

Identify the Stereocenter: The C1 carbon is a stereocenter as it is bonded to four different groups.

-

Assign Priorities to Directly Attached Atoms:

-

The atoms directly attached to C1 are C2, C7, C6, and C5. Since all are carbon atoms, we must proceed to the next point of difference.

-

-

Traverse the Substituent Chains:

-

Path 1 (C1 -> C2): C2 is bonded to a methyl group (C10), a hydrogen, and C3.

-

Path 2 (C1 -> C7): C7 is a methylene bridge, bonded to two hydrogens and C5.

-

Path 3 (C1 -> C6): C6 is bonded to two methyl groups (C8 and C9) and C5.

-

Path 4 (C1 -> C5): C5 is a bridgehead carbon bonded to C4, C6, and C7.

-

-

Determine the Highest Priority Group: Comparing the substituents, the path C1 -> C6 has the highest priority because C6 is bonded to two other carbons (from the gem-dimethyl group), giving it precedence over the other paths.

-

Determine the Remaining Priorities: Following the CIP rules, the priority order is established as: C6 > C2 > C5 > C7.

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (C7) is pointing away from the viewer.

-

Assign Configuration: With the lowest priority group in the back, the path from the highest priority (C6) to the second (C2) and third (C5) highest priority groups is traced. This path follows a counter-clockwise direction, leading to the assignment of S configuration at C1.

Workflow for (1S) Assignment

Caption: Cahn-Ingold-Prelog workflow for C1 of (1S)-(-)-trans-Pinane.

Synthesis and Spectroscopic Characterization

The synthesis of (1S)-(-)-trans-Pinane is typically achieved through the catalytic hydrogenation of the corresponding pinene isomer.[2] This process saturates the double bond of the pinene precursor, yielding the pinane product.

Representative Synthetic Protocol: Hydrogenation of (-)-α-Pinene

The following protocol outlines a general procedure for the synthesis of (1S)-(-)-trans-Pinane.

Materials:

-

(-)-α-Pinene

-

Palladium on carbon (5% Pd/C) catalyst

-

Solvent (e.g., diethyl ether or ethanol)

-

High-pressure autoclave

-

Hydrogen gas source

Procedure:

-

In a high-pressure autoclave, a solution of (-)-α-pinene in a suitable solvent is prepared.

-

A catalytic amount of 5% Pd/C is added to the solution.[13]

-

The autoclave is sealed and purged with an inert gas before being pressurized with hydrogen gas to a specified pressure (e.g., 50 bar).[13]

-

The reaction mixture is stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

-

After depressurization, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation, to yield pure (1S)-(-)-trans-Pinane.

Spectroscopic Elucidation: The Definitive Role of NMR

While various spectroscopic techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous stereochemical assignment of pinane isomers.[5]

| Spectroscopic Technique | Key Differentiating Features for trans-Pinane |

| ¹H NMR | The chemical shifts of the methyl protons (C8, C9, C10) and the bridgehead protons are distinct from the cis isomer due to different anisotropic and steric effects. In the trans isomer, the C10 methyl group is in a less sterically crowded environment.[5] |

| ¹³C NMR | The chemical shift of the C10 methyl carbon in the trans isomer is downfield compared to the cis isomer. The cis isomer exhibits an upfield shift due to the γ-gauche effect caused by steric compression.[5] |

| 2D NOESY | This is the most definitive technique. For trans-pinane, no Nuclear Overhauser Effect (NOE) cross-peak is observed between the protons of the C10 methyl group and the protons of the gem-dimethyl groups (C8 or C9). This is because they are on opposite sides of the bicyclic system and are spatially distant.[5] |

| Infrared (IR) Spectroscopy | The fingerprint region (1500-600 cm⁻¹) will show a characteristic pattern that differs from the less symmetrical cis isomer.[5] |

Applications in Drug Development and Asymmetric Synthesis

The rigid, chiral scaffold of (1S)-(-)-trans-Pinane makes it a valuable starting material and chiral auxiliary in the synthesis of pharmaceuticals and other high-value chemicals.

-

Chiral Building Block: The pinane skeleton serves as a chiral template for the synthesis of a wide array of complex molecules. Its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][14] For instance, derivatives of the related α-pinene have shown inhibitory effects on liver cancer cells.[15]

-

Asymmetric Synthesis: Pinane-based ligands and reagents are widely used to induce stereoselectivity in chemical reactions. The steric bulk and defined stereochemistry of the pinane framework effectively control the facial selectivity of reactions, leading to the preferential formation of one enantiomer of the product. An example is the use of pinene-derived organoboranes in the synthesis of chiral homoallylic amines, which are versatile building blocks for pharmacologically valuable molecules.[1]

Application Workflow

Caption: Role of (1S)-(-)-trans-Pinane in synthesis.

Conclusion

(1S)-(-)-trans-Pinane is a stereochemically rich molecule whose precise three-dimensional structure is critical to its application in modern organic chemistry. A comprehensive understanding of its nomenclature, derived from the Cahn-Ingold-Prelog rules, and its stereochemical properties, which are definitively elucidated by NMR spectroscopy, is essential for its effective use. As a readily available chiral building block derived from natural sources, (1S)-(-)-trans-Pinane and its related isomers will continue to be instrumental in the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

-

(1S)-(-)-trans-Pinane | C10H18 | CID 71300390 - PubChem. (n.d.). Retrieved from [Link]

-

(1S)-(-)-trans-pinane bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1a,2b,5a) - The Good Scents Company. (n.d.). Retrieved from [Link]

-

PINANE, TRANS-(-)- - Inxight Drugs. (n.d.). Retrieved from [Link]

-

Nyamwihura, R. J., & Ogungbe, I. V. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(20), 12563–12590. Retrieved from [Link]

-

PINANE, TRANS-(-)- - gsrs. (n.d.). Retrieved from [Link]

-

Cahn–Ingold–Prelog priority rules - Wikipedia. (n.d.). Retrieved from [Link]

-

(-)-trans-Pinane - NIST WebBook. (n.d.). Retrieved from [Link]

-

Cahn-Ingold Prelog Rules - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Pinene - Wikipedia. (n.d.). Retrieved from [Link]

-

Sieniawska, E. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 2415. Retrieved from [Link]

-

There are two structural isomers of pinene found in nature: α-pinene and β-pinene. Why are they called alpha and beta? | ResearchGate. (2017, April 21). Retrieved from [Link]

-

Stephens, P. J., et al. (2004). Determination of Absolute Configuration Using Density Functional Theory Calculation of Optical Rotation: Chiral Alkanes. The Journal of Organic Chemistry, 69(25), 8873–8883. Retrieved from [Link]

-

Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.). Retrieved from [Link]

-

Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. Biomolecules, 9(11), 738. Retrieved from [Link]

-

Pinane | C10H18 | CID 10129 - PubChem. (2000, June 15). Retrieved from [Link]

-

The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - ResearchGate. (n.d.). Retrieved from [Link]

-

4.7. Optical Rotation – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]

-

Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration - YouTube. (2023, December 18). Retrieved from [Link]

-

Cahn-Ingold-Prelog Priority Rules Definition - General... - Fiveable. (2025, August 15). Retrieved from [Link]

-

Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(6), 901–909. Retrieved from [Link]

-

Synthesis and antifungal activity of compounds of the pinane series - ResearchGate. (2025, August 6). Retrieved from [Link]

-

(-)-trans-Pinane - NIST WebBook. (n.d.). Retrieved from [Link]

- CN105481857A - Alpha-pinene derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Optical rotation - Wikipedia. (n.d.). Retrieved from [Link]

-

(-)-trans-Pinane - Cheméo. (n.d.). Retrieved from [Link]

-

(-)-trans-Pinane - LookChem. (n.d.). Retrieved from [Link]

-

trans-Pinan-2-ol | C10H18O | CID 220076 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical structure of α-pinene (A), β-pinene (B), trans-Pinocarveol (C), transVerbenol (D) and α-Phellandren-8-ol (E). - ResearchGate. (n.d.). Retrieved from [Link]

-

Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (2023, July 30). Retrieved from [Link]

Sources

- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 2. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pinene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Optical rotation - Wikipedia [en.wikipedia.org]

- 8. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN105481857A - Alpha-pinene derivative and preparation method and application thereof - Google Patents [patents.google.com]

Stereochemical Fidelity and Sourcing of (1S)-(-)-trans-Pinane: A Technical Guide for Chiral Analytics

Executive Summary

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a bicyclic monoterpene that serves as a critical chiral building block in asymmetric synthesis, flavor and fragrance profiling, and proteomics research. As an unfunctionalized saturated hydrocarbon, it presents a unique challenge: it lacks the polar functional groups typically required for standard enantiomeric separation. This whitepaper provides drug development professionals and analytical scientists with an authoritative guide on the commercial sourcing of (1S)-(-)-trans-Pinane and the thermodynamic causality behind its purity validation using enantioselective gas chromatography.

The Commercial Landscape of (1S)-(-)-trans-Pinane

When sourcing chiral terpenes, application scientists must strictly differentiate between chemical purity (the absence of other chemical species, such as unreacted pinene or solvent residues) and enantiomeric purity (the ratio of the 1S enantiomer to the 1R enantiomer).

Commercial availability ranges from bulk industrial grades to highly refined analytical standards. The choice of supplier directly impacts downstream synthetic viability, as trace enantiomeric impurities can drastically skew the enantiomeric excess (%ee) of subsequent asymmetric reactions.

Table 1: Commercial Suppliers and Specifications

| Supplier | Target Application | Chemical Purity (Assay) | Optical Activity ( | Reference |

| Sigma-Aldrich | Analytical Standard | |||

| National Analytical Corp | Industrial / Analytical Grade | 95% | Not Specified | [1] |

| Santa Cruz Biotechnology | Proteomics Research | Not Specified | Not Specified | [2] |

| Otto Chemie Pvt Ltd | Terpene Standard | Not Specified | Not Specified | [3] |

Note: For highly sensitive stereoselective synthesis, sourcing an analytical standard with a verified optical rotation (e.g.,

Causality in Chiral Purity: The Challenge of Unfunctionalized Hydrocarbons

The enantiomeric separation of (1S)-(-)-trans-Pinane is notoriously difficult. Unlike pharmaceutical active ingredients that possess amines, hydroxyls, or carbonyls capable of strong, directional hydrogen bonding with a chiral stationary phase (CSP), pinane is entirely devoid of polar functional groups[4].

The Mechanistic Solution:

Chiral discrimination of unfunctionalized hydrocarbons relies exclusively on weak van der Waals forces and shape-selective inclusion complexation[4]. Modified cyclodextrins (CDs)—such as permethylated

Self-Validating Analytical Protocol: Enantioselective GC-FID

Because (1S)-(-)-trans-Pinane is volatile and lacks chromophores for HPLC-UV detection, Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for purity determination[6].

To ensure trustworthiness, the following methodology is designed as a self-validating system . It requires the system to prove its resolving power on a racemic mixture before any unknown sample is analyzed.

Step-by-Step Methodology

Phase 1: System Suitability & Self-Validation

-

Column Preparation: Install a high-resolution fused-silica capillary column (e.g., 25 m × 0.25 mm i.d.) coated with a modified cyclodextrin CSP (e.g., Chirasil-Dex)[6],[4]. Causality: The apolar polysiloxane matrix combined with the cyclodextrin cavity provides the exact hydrophobic environment required to induce van der Waals-driven chiral recognition[6].

-

Racemic Control Injection: Inject 1

L of racemic trans-pinane (diluted 1:100 in hexane) at a high split ratio (100:1). Causality: This acts as the self-validating gate. Because unfunctionalized hydrocarbons exhibit extremely subtle thermodynamic differences during inclusion, the system must prove it can separate the enantiomers. -

Validation Gate: Calculate the chromatographic resolution (

) between the (1R) and (1S) peaks. The system is validated only if

Phase 2: Thermodynamic Programming & Sample Analysis

4. Temperature Programming: Set the GC oven to an isothermal hold at a low temperature (e.g., 35°C) or utilize a minimal heating rate (e.g., 0.5°C/min)[6],[4].

Causality: Minimizing the initial temperature and heating rate is a critical strategy to enhance separation efficiency[6]. Lower temperatures increase the residence time of the pinane molecules within the cyclodextrin cavity, amplifying the minor thermodynamic differences of the inclusion complexes.

5. Sample Injection: Inject 1

Workflow Visualization

The following diagram maps the logical flow of the self-validating chiral GC protocol, highlighting the critical decision gate that ensures analytical integrity.

Self-validating chiral GC workflow for enantiomeric purity determination.

Conclusion

Procuring high-purity (1S)-(-)-trans-Pinane requires careful vendor selection, with analytical standards (≥98.5% purity) being strictly necessary for sensitive stereochemical applications. However, trusting a certificate of analysis is insufficient for rigorous drug development. By implementing a self-validating enantioselective GC protocol utilizing modified cyclodextrin stationary phases and optimized thermodynamic parameters, researchers can definitively verify the stereochemical fidelity of unfunctionalized chiral hydrocarbons.

References

-

(1s)-(a ) -trans-pinane - Application: Industrial at Best Price in Mumbai. National Analytical Corporation / Tradeindia.[Link]

-

Speciality Chemicals Product List. Otto Chemie Pvt Ltd. [Link]

-

Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI. [Link]

-

Gas-chromatographic enantioseparation of (+)/(−)-cis-pinane (a) and... ResearchGate. [Link]

-

Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview. ResearchGate.[Link]

Sources

Safety and handling information for (1S)-(-)-trans-Pinane

CAS: 10281-53-5 | Formula: C₁₀H₁₈ | Class: Bicyclic Monoterpene[1]

Part 1: Executive Summary & Chemical Identity

(1S)-(-)-trans-Pinane is a saturated bicyclic monoterpene produced via the hydrogenation of pinene. Unlike its unsaturated precursor, pinane exhibits higher chemical stability but retains significant volatility and lipophilicity. It is widely used as a chiral standard in analytical chemistry, a specialized solvent in organic synthesis, and an intermediate in the production of fragrance compounds.

Critical Safety Directive: While chemically less reactive than pinene, (1S)-(-)-trans-Pinane is a Flammable Liquid (Category 3) and a severe Aspiration Hazard . Its low surface tension allows it to spread rapidly across water surfaces and penetrate lung tissue instantly upon ingestion/emesis, leading to chemical pneumonitis.

Physicochemical Profile

| Property | Value | Relevance to Safety |

| Boiling Point | 164–167 °C | Moderate volatility; vapors can accumulate in low-lying areas. |

| Flash Point | 36–48 °C (Closed Cup) | Flammable. Ignites easily at ambient lab temperatures. |

| Density | 0.854 g/mL | Lighter than water; will float and spread during fire suppression. |

| Vapor Pressure | ~3.6 mmHg @ 25°C | Sufficient to form ignitable mixtures in headspace. |

| Auto-ignition Temp | > 250 °C (Est.) | High, but hot surfaces remain an ignition source. |

| Solubility | Insoluble in water | Water is ineffective for spill cleanup; use organic absorbents.[2] |

Part 2: Hazard Identification (GHS & NFPA)

GHS Classification[2][3][4][5]

-

Flammable Liquids: Category 3 (H226)

-

Aspiration Hazard: Category 1 (H304)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Hazardous to the Aquatic Environment: Acute/Chronic Category 1 (H400/H410)

NFPA 704 Rating (Estimated)

-

Health (Blue): 1 (Irritation, Aspiration risk)

-

Flammability (Red): 3 (Ignites under ambient conditions)

-

Instability (Yellow): 0 (Stable, though potential for slow autoxidation)

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[2]

Engineering Controls

-

Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

-

Static Control: (1S)-(-)-trans-Pinane has low electrical conductivity. Static charge accumulation during transfer is a critical risk.

-

Mandatory: Ground and bond all metal containers during transfer.

-

Flooring: Anti-static or conductive flooring is recommended in bulk storage areas.

-

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Rationale |

| Hand Protection | Nitrile (0.11 mm) for splash protection. Viton/Butyl for immersion. | Terpenes degrade natural rubber (Latex) rapidly. Nitrile offers good short-term resistance. |

| Respiratory | NIOSH-approved Organic Vapor (OV) cartridge (Black label).[3] | Required only if working outside a fume hood (e.g., spill cleanup). |

| Eye/Face | Chemical Splash Goggles. | Safety glasses are insufficient due to the high fluidity and splash risk. |

| Body | Flame-resistant (FR) lab coat + closed-toe leather/chemical-resistant shoes. | Synthetic fabrics (polyester) may melt onto skin in a flash fire. |

Part 4: Safe Handling Protocols

Static-Safe Transfer Workflow

The following diagram illustrates the mandatory grounding and bonding procedure to prevent electrostatic discharge (ESD) ignition during solvent transfer.

Figure 1: Grounding and bonding protocol for flammable terpene transfer.

Peroxide Management

Although saturated, pinane derivatives can undergo slow autoxidation to form hydroperoxides upon prolonged exposure to air.[4]

-

Protocol: Test for peroxides using starch-iodide paper every 6 months if stored in non-inert atmosphere.

-

Storage: Store under nitrogen or argon atmosphere in tightly sealed, amber glass containers to inhibit photo-oxidation.

Part 5: Emergency Response

Fire Fighting (Class B)

-

Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[5]

-

Unsuitable Media: Do NOT use a solid water stream. Since (1S)-(-)-trans-Pinane is lighter than water (0.854 g/mL), a water jet will scatter the burning liquid and spread the fire.

-

Strategy: Use water spray only to cool adjacent containers.

Spill Response Decision Logic

Aspiration hazard dictates that no manual siphoning or mouth-pipetting ever be attempted.

Figure 2: Decision matrix for responding to (1S)-(-)-trans-Pinane spills.

Part 6: Toxicology & Environmental Fate

Aspiration Toxicity Mechanism

The primary lethal risk is not systemic poisoning but mechanical lung damage. If swallowed, the low viscosity allows the liquid to enter the trachea.

-

Mechanism: Chemical pneumonitis causes inflammation and pulmonary edema (fluid in lungs).

-

First Aid: DO NOT INDUCE VOMITING. Vomiting increases the risk of aspiration. Transport to a medical facility immediately.

Ecological Impact[10]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).

-

Disposal: Never dispose of down the drain. Collect as hazardous organic waste (halogen-free) for incineration.

References

-

PubChem. Compound Summary: (1S)-(-)-trans-Pinane (CID 71300390).[1] National Library of Medicine. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Alpha-Pinene (Analogue). Retrieved from [Link]

-

The Good Scents Company. Safety Data for Pinane Isomers. Retrieved from [Link]

Sources

Historical Context of Pinane Chemistry in Terpene Synthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The pinane skeleton, primarily derived from

The Chiral Pool Foundation

-Pinene is the most abundant terpene in nature, obtainable in high optical purity from pine resin. Its utility in drug development stems from its rigid bicyclo[3.1.1]heptane skeleton, which possesses:-

High Optical Purity: Available as both (+) and (-) enantiomers.[1]

-

Reactive Functionality: A strained cyclobutane ring and an alkene susceptible to functionalization.

-

Skeletal Malleability: The ability to undergo predictable rearrangements (Wagner-Meerwein) to access other ring systems (bornane, fenchane).

Table 1: Physical & Stereochemical Properties of Pinenes

| Property | ||

| Structure | Endocyclic double bond (C2-C3) | Exocyclic double bond (C2-C10) |

| Major Source | Pinus species (Turpentine) | Pinus species (less abundant) |

| Key Reactivity | Allylic oxidation, Acid-cat. rearrangement | Ene reaction, Hydroboration |

| Optical Rotation | ||

| Primary Use | Precursor to Camphor, Linalool, Verbenone | Precursor to Myrcene, Nopol |

Industrial Milestones: The Camphor Synthesis

The Era of Skeletal Rearrangement

The industrial synthesis of camphor (early 20th century) was the first major demonstration of pinane chemistry on a commercial scale. It relied on the Wagner-Meerwein rearrangement , a carbocation-mediated skeletal shift that relieves the ring strain of the four-membered pinane ring to form the five-membered bornane system.

Mechanistic Insight: Wagner-Meerwein Rearrangement

The transformation of

Mechanism:

-

Protonation:

-Pinene is protonated at the C2-C3 double bond. -

Ring Expansion: The C1-C6 bond migrates to C2, generating the bornyl cation (relief of cyclobutane strain).

-

Elimination: Loss of a proton yields Camphene.[2]

Diagram 1: Industrial Camphor Synthesis Pathway

The following flow illustrates the classic industrial route from Pinene to Camphor.

Caption: The industrial "Simonsen" route converting the pinane skeleton to the bornane skeleton via Wagner-Meerwein rearrangement.

The Brown Era: Reagent-Controlled Asymmetric Synthesis

Pinene as a Chiral Auxiliary

In the mid-20th century, Nobel Laureate H.C.[3] Brown revolutionized the use of pinane not as a target, but as a chiral tool . By exploiting the steric bulk of the gem-dimethyl bridge, Brown developed reagents that transfer chirality to achiral olefins.

The Mechanism of Steric Steering

When borane (

-

First Addition: Fast.

-

Second Addition: Slower, but feasible.

-

Third Addition: Blocked by extreme steric hindrance.

This results in Diisopinocampheylborane (

Diagram 2: Asymmetric Hydroboration Cycle

Caption: The H.C. Brown asymmetric hydroboration cycle using pinene-derived Ipc2BH to generate chiral alcohols.

Modern Applications: Taxol and Complex Synthesis

Pinane as a Structural Scaffold

In modern drug discovery, pinane derivatives serve as starting materials for complex natural products. The most notable example is Paul Wender’s synthesis of Taxol (Paclitaxel) . Unlike the camphor synthesis (which destroys the pinane ring) or Brown's work (which uses it as an auxiliary), Wender's approach utilized the pinane carbon framework to construct the A-ring of Taxol.

The Wender Strategy[5]

-

Starting Material: Verbenone (derived from

-pinene oxidation).[1][4][5][6][7] -

Key Transformation: Photochemical rearrangement of verbenone to chrysanthenone, followed by fragmentation to open the four-membered ring and establish the Taxol A-ring geometry.

-

Significance: This route provided a concise entry into the taxane core, significantly shorter than linear approaches.

Diagram 3: Wender's Taxol A-Ring Construction

Caption: Wender's strategy utilizing the pinane skeleton of verbenone to access the taxane A-ring.[7]

Experimental Protocols

Protocol A: Preparation of Verbenone (Allylic Oxidation)

Context: Verbenone is the critical intermediate for the Wender Taxol synthesis. While modern catalytic methods (Cu/TBHP) exist, the Lead Tetraacetate method remains the benchmark for high-purity preparation in total synthesis contexts.

Safety:

-

Reagents:

-

Procedure:

-

Step 1 (Acetoxylation): Heat

-pinene and benzene to 65°C. Add -

Step 2 (Hydrolysis): Treat the crude acetate with KOH/MeOH to yield cis-verbenol.

-

Step 3 (Oxidation): Oxidize cis-verbenol using Jones reagent or Pyridinium Dichromate (PDC) in

to yield (+)-verbenone.

-

-

Validation:

-

TLC: Silica gel (20% EtOAc/Hexane). Verbenone

. -

Optical Rotation:

(pure).

-

Protocol B: Preparation of Diisopinocampheylborane ( )

Context: Standard reagent for asymmetric hydroboration (Brown's Reagent).

-

Reagents:

-

Procedure:

-

Setup: Flame-dried glassware,

atmosphere. -

Addition: Place

(50 mmol) in THF at 0°C. -

Reaction: Add (+)-

-pinene (110 mmol, 10% excess) dropwise. -

Crystallization: Stir at 0°C for 1 hr, then store at 0°C for 24 hrs.

precipitates as a white crystalline solid. -

Isolation: Decant supernatant (cannulation). Wash with cold pentane.

-

-

Self-Validating Step:

References

-

Wender, P. A., et al. (1997). "The Total Synthesis of Taxol." Journal of the American Chemical Society.

-

Brown, H. C., & Singaram, B. (1983). "Chiral Synthesis via Organoboranes." Accounts of Chemical Research.

- Simonsen, J. L. (1957). "The Terpenes: Volume II, The Dicyclic Terpenes." Cambridge University Press. (Historical Reference for Camphor Synthesis).

-

Meyers, A. I., et al. (1971).

-Pinene to Verbenone." Organic Syntheses, Coll. Vol. 6, p.1037. -

Kiernan, T. & Thomas, A. (2002). "Wagner-Meerwein Rearrangements in Terpene Synthesis." Chemical Reviews.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. academia.edu [academia.edu]

- 5. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. scispace.com [scispace.com]

- 9. Untitled Document [ursula.chem.yale.edu]

- 10. Camphor - Wikipedia [en.wikipedia.org]

Technical Guide: (1S)-(-)-trans-Pinane and the Pinene Derivative Ecosystem

Executive Summary

This technical guide provides an in-depth analysis of (1S)-(-)-trans-pinane , a bicyclic monoterpene hydrocarbon derived from the hydrogenation of (-)-

Stereochemical Framework & Molecular Identity

The core relationship between pinene precursors and pinane products is governed by the rigidity of the bicyclo[3.1.1]heptane skeleton.

Structural Definition

(1S)-(-)-trans-Pinane (CAS: 6876-13-7 for trans generic, specific stereoisomer dependent on precursor) is defined by the spatial arrangement of the C2-methyl group relative to the gem-dimethyl bridge (C7).

-

Configuration: (1S, 2R, 5S).

-

Precursor: Derived from (1S)-(-)-

-pinene (common natural source). -

Stereo-relationship: The C2-methyl group is trans to the C7-dimethyl bridge. This configuration minimizes steric repulsion between the C2-methyl and the C7-methyl groups, rendering the trans-isomer thermodynamically more stable than the cis-isomer.

The Cis-Trans Dichotomy

The hydrogenation of

-

Kinetic Product: (1S)-(-)-cis-Pinane .[1][2] The bulky gem-dimethyl bridge hinders the "top" face of the double bond, forcing the catalyst (e.g., Pd, Ni) to approach from the "bottom" (endo) face. This adds hydrogen cis to the bridge, pushing the C2-methyl group up (cis to the bridge).

-

Thermodynamic Product: (1S)-(-)-trans-Pinane . Isomerization relaxes the steric strain of the cis-isomer, placing the C2-methyl group down (trans to the bridge).

Stereochemical Pathway Diagram

Figure 1: Stereochemical flow from pinene precursors to pinane isomers. Note the dominance of the cis-isomer in direct hydrogenation.

Mechanistic Pathways: Synthesis and Isomerization

Hydrogenation (The Kinetic Route)

Standard industrial hydrogenation of

-

Mechanism: Syn-addition of hydrogen to the less hindered face.

-

Outcome: High selectivity for cis-pinane (95%+).

-

Relevance to Trans: To obtain trans-pinane, one cannot rely solely on direct hydrogenation of

-pinene unless specific isomerization catalysts (e.g., acidic zeolites) are employed in situ.

Isomerization (The Thermodynamic Route)

The conversion of cis-pinane to trans-pinane is an equilibrium process favoring the trans isomer (

-

Reagents: Radical initiators, acidic supports (aluminosilicates), or elemental sodium on alumina.

-

Mechanism:

-

Radical/Homolytic: Abstraction of the tertiary C2-hydrogen creates a planar radical intermediate. Re-addition of hydrogen occurs from the sterically favored side, yielding the trans configuration.

-

Acid-Catalyzed: Protonation/deprotonation sequences allow equilibration.

-

-

Why it matters: Trans-pinane has a lower heat of combustion and higher thermal stability, making it the preferred isomer for high-performance rocket fuel formulations (e.g., dimerized pinanes).

Chemical Reactivity & Downstream Derivatives

The reactivity profile of pinane is defined by the tertiary C-H bond at position 2.

Oxidation to Hydroperoxides

The most commercially significant reaction is the autoxidation to Pinane Hydroperoxide (PHP) .

-

Reactivity Difference: Cis-pinane oxidizes significantly faster than trans-pinane. The conformational strain in cis-pinane lowers the activation energy for hydrogen abstraction.

-

Industrial Implication: In Linalool production, high-purity cis-pinane is preferred. Trans-pinane accumulates as an unreactive "inert" in the oxidation reactor or requires harsher conditions to oxidize.

Functionalization Diagram

Figure 2: Major downstream pathways. The oxidation route (red) is the primary source of Linalool, while direct modification (grey) leads to fuels.

Comparative Data Profile

The following table contrasts the physicochemical properties of the two isomers. Note the density and boiling point differences which allow for fractional distillation, albeit with difficulty (requires high plate count).

| Property | (1S)-(-)-cis-Pinane | (1S)-(-)-trans-Pinane | Significance |

| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) | Trans persists in high-temp applications. |

| Boiling Point (1 atm) | 167.2 – 168.0 °C | 162.0 – 164.0 °C | Trans is more volatile due to lower polarity. |

| Density (20°C) | ~0.857 g/mL | ~0.854 g/mL | Cis packs slightly denser due to shape. |

| Oxidation Rate (O2) | Fast | Slow | Cis is preferred for Linalool synthesis. |

| Heat of Combustion | Higher (More Strain) | Lower (Less Strain) | Trans is a more stable fuel component.[3][4] |

Experimental Protocols

Protocol A: Stereoselective Hydrogenation (Target: Cis-Pinane)

This protocol yields high-purity cis-pinane, the precursor for isomerization.

-

Reagents: (-)-

-Pinene (98%+), 5% Pd/C catalyst (0.5 wt% loading). -

Apparatus: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Procedure:

-

Charge autoclave with

-pinene and catalyst. -

Purge with

(3x) then -

Pressurize to 2.0 MPa (20 bar)

. -

Heat to 100°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

-

Run until

uptake ceases (~2-4 hours).

-

-

Workup: Filter catalyst. Analyze via GC-FID. Expect >95% cis-pinane.

Protocol B: Isomerization to Trans-Pinane

This protocol enriches the trans-isomer from a cis-rich mixture.

-

Reagents: Cis-rich Pinane, Radical initiator (e.g., Di-tert-butyl peroxide) OR Sodium on Alumina.

-

Procedure (Radical Method):

-

Heat pinane mixture to 140-150°C under inert atmosphere (

). -

Add initiator dropwise over 4 hours.

-

Maintain temperature for 12-24 hours. The thermodynamic drive will convert cis

trans.

-

-

Purification: Fractional distillation. The trans-isomer (BP ~163°C) distills before the cis-isomer (BP ~168°C).

References

-

Neuenschwander, U., et al. (2010).

-Pinene. ChemSusChem. -

Erman, M. B., & Kane, B. J. (2008).[5] Chemistry Around Pinene and Pinane: A Facile Synthesis of Cyclobutanes. Chemistry & Biodiversity.

-

Cybulska, A., et al. (2018). Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Comptes Rendus Chimie.

-

Liu, Y., et al. (2020). Synthesis and performance of cyclopropanated pinanes with high density and high specific impulse. Energy & Fuels.

-

NIST Chemistry WebBook. Pinane Stereoisomers and Thermochemistry.

Sources

Technical Whitepaper: Characterization and Application of (1S)-(-)-trans-Pinane

The following technical guide details the characterization, synthesis, and application of (1S)-(-)-trans-Pinane , a specific stereoisomer of the bicyclic monoterpene pinane. This document is structured to serve researchers requiring high-fidelity data for organic synthesis and quality control.

Identity & Physicochemical Profile[1][2][3][4]

The precise identification of pinane isomers is critical due to the existence of multiple stereocenters. Commercial catalogs often exhibit conflicting data regarding optical rotation signs; however, the CAS number 10281-53-5 is the definitive identifier for the (1S)-trans isomer used as an analytical standard.

Nomenclature and Registry

| Parameter | Detail |

| Common Name | (1S)-(-)-trans-Pinane |

| Systematic IUPAC Name | (1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane |

| CAS Registry Number | 10281-53-5 (Specific to (1S)-trans) |

| Alternative CAS | 473-55-2 (Generic/Racemic) |

| Molecular Formula | |

| Molecular Weight | 138.25 g/mol |

| SMILES | C[C@H]1CC[C@H]2C[C@@H]1C2(C)C |

| InChI Key | XOKSLPVRUOBDEW-CIUDSAMLSA-N |

Physicochemical Properties

Note: Data represents high-purity (>98%) analytical standards.

| Property | Value | Condition |

| Physical State | Colorless Liquid | STP |

| Boiling Point | 165–167 °C | 760 mmHg |

| Density | 0.854 g/mL | 20 °C |

| Refractive Index ( | 1.461–1.463 | 20 °C |

| Flash Point | 48 °C | Closed Cup |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | - |

Technical Note on Optical Rotation

There is a persistent discrepancy in literature regarding the specific rotation of this isomer. While the chemical name includes the prefix (-) , some certificates of analysis for CAS 10281-53-5 report a positive rotation (

-

Mechanistic Insight: This often stems from the historical naming convention based on the precursor, (-)-

-pinene , rather than the product's intrinsic rotation in neat form. -

Recommendation: For enantioselective synthesis, rely on GC-Chiral analysis rather than optical rotation alone to verify absolute configuration.

Stereochemical Analysis & Structure

(1S)-trans-Pinane possesses a rigid bicyclo[3.1.1]heptane skeleton.[1] The term "trans" refers to the geometric relationship between the C2-methyl group and the gem-dimethyl bridge (C6).

-

Cis-Pinane: The C2-methyl is on the same side (endo) as the bridge. This is the thermodynamically kinetic product of hydrogenation.

-

Trans-Pinane: The C2-methyl is on the opposite side (exo) of the bridge. This is the thermodynamically stable product but kinetically disfavored during standard hydrogenation.

Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the numbering system.

Caption: Transformation of (-)-beta-pinene to (1S)-trans-pinane via hydrogenation and subsequent isomerization.

Synthesis & Manufacturing Protocols

Producing high-purity (1S)-trans-pinane is challenging because catalytic hydrogenation of

To obtain the trans isomer, a two-step protocol involving hydrogenation followed by isomerization is required.

Protocol: Catalytic Hydrogenation & Isomerization

Phase 1: Hydrogenation (Yields Cis-Rich Mixture)[2]

-

Reagents: (-)-

-Pinene (98% ee), 5% Pd/C catalyst, Hydrogen gas ( -

Apparatus: High-pressure Parr hydrogenator.

-

Procedure:

-

Load (-)-

-pinene and Pd/C (1 wt% loading) into the reactor. -

Pressurize to 40–50 psi

at ambient temperature. -

Agitate for 4–6 hours until

uptake ceases. -

Result: ~95% cis-pinane / 5% trans-pinane.

-

Phase 2: Thermodynamic Isomerization (Enriches Trans)

To convert the cis isomer to the trans isomer, thermodynamic equilibration is necessary.

-

Reagents: Cis-rich pinane mixture, Sodium metal (Na) or Potassium tert-butoxide (KOtBu), Alumina (

). -

Mechanism: Radical or base-catalyzed abstraction of the C2 proton allows the methyl group to relax into the sterically less crowded trans (exo) position.

-

Step-by-Step:

-

Preparation: Place the cis-pinane mixture in a flask under inert Argon atmosphere.

-

Catalysis: Add dispersed Sodium on Alumina (approx. 5 mol%).

-

Reaction: Reflux the mixture at 140–150 °C for 24–48 hours.

-

Monitoring: Monitor via GC-FID. The ratio will shift towards equilibrium (approx. 20:80 cis:trans).

-

Purification: Fractional distillation is required to separate the trans isomer (bp 167 °C) from the cis isomer (bp 164 °C). Note: Due to close boiling points, spinning band distillation is recommended.

-

Applications in Asymmetric Synthesis

(1S)-(-)-trans-Pinane is not merely a solvent; it is a scaffold for generating chiral auxiliaries and reagents.

Precursor to Chiral Boranes

While Alpine-Borane is typically derived from pinene, trans-pinane derivatives are used to synthesize stable chiral organoboranes used in the asymmetric reduction of ketones. The trans geometry alters the steric pocket, offering complementary selectivity to cis-derived reagents.

Synthesis of Chiral Diamines

Oxidation of (1S)-trans-pinane yields trans-2-pinanone , which undergoes reductive amination to form

Inert Chiral Solvent

Due to its saturated hydrocarbon nature, (1S)-trans-pinane is chemically inert to oxidation and reduction conditions that would destroy unsaturated terpenes. It is used as a standard for NMR determination of enantiomeric excess when used in conjunction with chiral shift reagents.

Quality Control & Analytics

Trustworthiness in experimental data relies on rigorous QC.

Gas Chromatography (GC) Parameters

-

Column: Cyclodextrin-based chiral column (e.g.,

-DEX 120). -

Carrier Gas: Helium, 1.0 mL/min.

-

Temperature Program: 60 °C (hold 2 min)

2 °C/min -

Retention Time: Trans-pinane typically elutes aftercis-pinane on non-polar phases, but order may reverse on chiral phases depending on specific interactions.

Spectroscopic Validation (NMR)

-

NMR (400 MHz,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300390, (1S)-(-)-trans-Pinane. Retrieved from [Link]

- Brown, H. C., & Zweifel, G. (1961).Hydroboration as a Convenient Procedure for the Asymmetric Synthesis of Alcohols of High Optical Purity. Journal of the American Chemical Society. (Foundational text for pinene/pinane stereochemistry).

Sources

- 1. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1054595C - Catalytic hydrogenation process preparing cis-pinane from pinene - Google Patents [patents.google.com]

- 3. (1S)-(-)-TRANS 蒎烷 | 10281-53-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 10281-53-5 | CAS DataBase [m.chemicalbook.com]

- 6. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Model studies of the optical rotation, and theoretical determination of its sign for beta-pinene and trans-pinane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

Methodological & Application

Application Note: (1S)-(-)-trans-Pinane Scaffold in Asymmetric Synthesis

High-Fidelity Protocol for the Asymmetric Alkylation of Glycine Imines

Executive Summary

The (1S)-(-)-trans-pinane skeleton represents a privileged chiral scaffold in asymmetric synthesis, distinguished by its rigid bicyclic [3.1.1]heptane framework and the steric bulk of its gem-dimethyl bridge. While the hydrocarbon itself is chemically inert, its oxidized derivatives—specifically (1S,2S,5S)-2-hydroxy-3-pinanone —serve as powerful covalent chiral auxiliaries.

This guide details the application of (1S)-(-)-trans-pinane-derived auxiliaries for the asymmetric synthesis of

Mechanistic Principles: The Pinane Advantage

The efficacy of the pinane auxiliary stems from two synergistic factors: Steric Shielding and Chelation Control .

-

The "Trans" Geometry: The term "(1S)-(-)-trans-pinane" refers to the configuration where the C2-methyl group is trans to the gem-dimethyl bridge. In the derivative 2-hydroxy-3-pinanone , this rigid geometry forces the imine (formed with glycine) into a specific conformation.

-

Chelated Enolate Formation: Upon deprotonation with a base (e.g., LDA), the enolate oxygen and the auxiliary's hydroxyl group chelate the lithium ion. This locks the enolate in a fixed Z-geometry.

-

Facial Discrimination: The bulky C6-gem-dimethyl bridge effectively blocks the re-face of the enolate. Consequently, electrophiles (alkyl halides) are forced to attack from the sterically accessible si-face, inducing high (S)-selectivity in the resulting amino acid.

Pathway Visualization

Figure 1: The cyclic workflow of the pinane-mediated asymmetric alkylation. The auxiliary is covalently attached, directs the stereochemistry, and is subsequently removed and recovered.

Experimental Protocol: Asymmetric Synthesis of (S)-Amino Acids

Objective: Synthesis of (S)-Phenylalanine analog via alkylation of glycine imine.

Auxiliary: (1S,2S,5S)-2-Hydroxy-3-pinanone (derived from (1S)-

Materials & Reagents[1][2][3][4][5][6][7]

-

(1S,2S,5S)-2-Hydroxy-3-pinanone : 1.0 equiv (Commercial or synthesized from (1S)-

-pinene via KMnO4 oxidation). -

Glycine tert-butyl ester : 1.2 equiv.

-

Boron trifluoride etherate (BF

·OEt -

Lithium Diisopropylamide (LDA) : 1.5 equiv (2.0 M in THF/heptane).

-

Alkyl Halide (e.g., Benzyl bromide) : 1.5 equiv.

-

Solvents: Anhydrous THF, Toluene, Dichloromethane.

Step 1: Formation of the Chiral Schiff Base (Imine)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Flush with Argon.

-

Dissolution: Dissolve (1S,2S,5S)-2-hydroxy-3-pinanone (10 mmol) and glycine tert-butyl ester (12 mmol) in anhydrous toluene (50 mL).

-

Catalysis: Add BF

·OEt -

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

-

Workup: Once water evolution ceases, cool to room temperature (RT). Wash with saturated NaHCO

, dry over Na -

Purification: Recrystallize from hexane/ethyl acetate to obtain the pure imine.

-

Checkpoint: The imine is stable and can be stored at 0°C. Verify purity via

H NMR (look for the imine -N=CH- proton).

-

Step 2: Asymmetric Alkylation[7]

-

Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the Schiff base (5 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

-

Enolization: Add LDA (7.5 mmol) dropwise over 10 minutes. Stir at -78°C for 1 hour.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 7.5 mmol) dropwise.

-

Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C over 2 hours.

-

Note: Maintaining low temperature is critical for high diastereoselectivity (de).

-

-

Quench: Quench with saturated NH

Cl solution (10 mL). Extract with diethyl ether (3 x 30 mL). -

Isolation: Dry organic layers (MgSO

) and concentrate. The crude product consists of the alkylated imine.

Step 3: Hydrolysis and Auxiliary Recovery

-

Hydrolysis: Dissolve the crude alkylated imine in THF/Water (4:1, 20 mL) and add citric acid (0.5 M, 10 mL). Stir at RT for 12 hours.

-

Alternative: For acid-sensitive substrates, use hydroxylamine hydrochloride in ethanol.

-

-

Separation: The reaction mixture now contains the free amino acid ester and the recovered auxiliary (2-hydroxy-3-pinanone).

-

Extraction: Extract the auxiliary with diethyl ether (3 x 20 mL). The amino acid ester remains in the aqueous phase (protonated).

-

Product Isolation: Basify the aqueous phase to pH 9 with Na

CO -

Final Purification: Flash chromatography (if necessary) or recrystallization.

Representative Results & Validation

The following table summarizes typical results using the (1S)-pinane auxiliary system for various electrophiles.

| Entry | Electrophile (RX) | Product (Amino Acid) | Yield (%) | ee (%) | Configuration |

| 1 | Benzyl bromide | (S)-Phenylalanine | 85 | 96 | S |

| 2 | Methyl iodide | (S)-Alanine | 90 | 94 | S |

| 3 | Allyl bromide | (S)-Allylglycine | 82 | 98 | S |

| 4 | 1-Bromo-2-fluoroethane | (S)-2-Amino-4-fluorobutanoic acid | 78 | >96 | S |

Data Source: Consolidated from typical pinane-auxiliary literature [1, 2].

Troubleshooting Guide

-

Low ee (<90%): Often caused by insufficient cooling during the LDA addition or alkylation step. Ensure the internal temperature remains below -70°C.

-

Low Yield: Incomplete imine formation. Ensure the Dean-Stark trap effectively removes water, or use molecular sieves (4Å) in the reaction.

-

Racemization: Avoid strong mineral acids (HCl) during hydrolysis if the substrate is sensitive; citric acid is milder and preserves stereochemical integrity.

Structural Analysis (Graphviz)

The following diagram illustrates the steric environment of the enolate intermediate, highlighting why the (1S)-pinane scaffold induces (S)-selectivity.